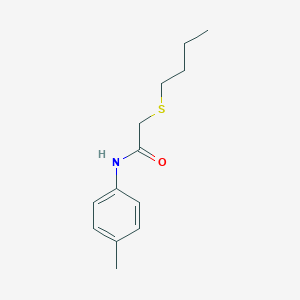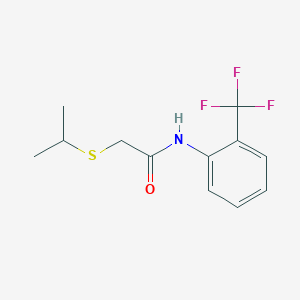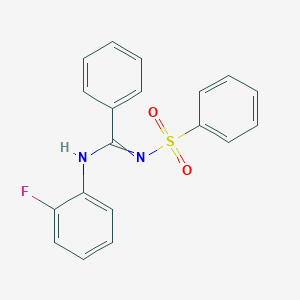
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide, also known as BSI-201 or Iniparib, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. The compound was initially developed as a PARP inhibitor, but subsequent research has suggested that its mechanism of action may be more complex than originally thought. In
科学的研究の応用
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has been extensively studied for its potential use in cancer treatment. It was initially developed as a PARP inhibitor, as PARP enzymes are involved in the repair of damaged DNA. By inhibiting PARP, N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide was thought to prevent cancer cells from repairing DNA damage, leading to cell death. However, subsequent research has suggested that N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide may have additional mechanisms of action, including inhibition of the proteasome and induction of apoptosis.
作用機序
The exact mechanism of action of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide is not fully understood. While it was initially thought to be a PARP inhibitor, subsequent research has suggested that its effects may be more complex. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has been shown to inhibit the proteasome, which is responsible for degrading damaged or misfolded proteins. Inhibition of the proteasome can lead to the accumulation of toxic proteins and induction of apoptosis. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has also been shown to induce autophagy, a process in which cells self-digest damaged or unwanted components.
Biochemical and Physiological Effects:
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on PARP, the proteasome, and autophagy, N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in cancer growth and metastasis.
実験室実験の利点と制限
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the creation of analogs with improved efficacy and specificity. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has also been shown to be effective against a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has several limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has also been shown to have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide. One area of interest is the development of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide analogs with improved efficacy and specificity. Another area of interest is the combination of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide with other drugs to enhance its anti-cancer effects. Finally, there is ongoing research into the mechanism of action of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide, which may lead to the development of new drugs with similar or improved activity.
合成法
The synthesis of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide involves a multi-step process that begins with the reaction of 2-fluoroaniline with benzenesulfonyl chloride to form N-(2-fluorophenyl)benzenesulfonamide. This intermediate is then reacted with 4-nitrobenzoyl chloride to form N-(2-fluorophenyl)-4-nitrobenzenesulfonamide. Finally, reduction of the nitro group with palladium on carbon and hydrogen gas produces N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide.
特性
分子式 |
C19H15FN2O2S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
N//'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C19H15FN2O2S/c20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)22-25(23,24)16-11-5-2-6-12-16/h1-14H,(H,21,22) |
InChIキー |
GNSINSWZAJWXBB-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3F |
SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3F |
正規SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
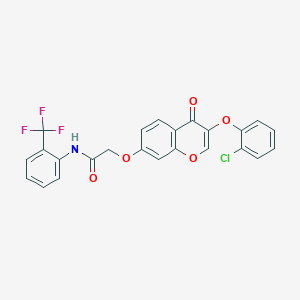
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
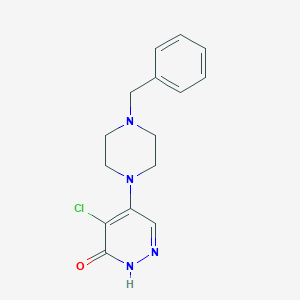
![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)
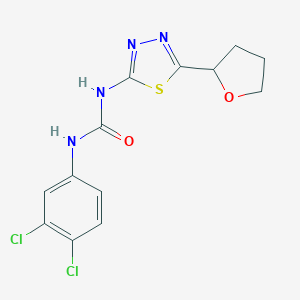
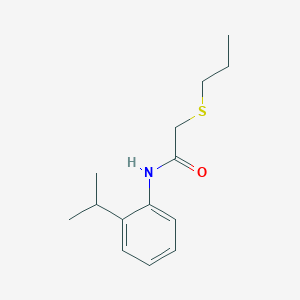
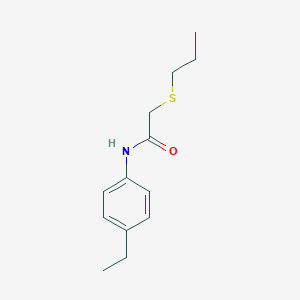
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)
